Methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a carboxylate ester, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate can be achieved through various methods. One common approach involves the condensation reaction of appropriate starting materials. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is being investigated for its potential use in drug development due to its biological activity.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group and the thiophene ring play crucial roles in binding to biological targets, which can lead to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: Similar structure but lacks the furan ring.
Methyl 3-amino-2-thiophenecarboxylate: Another thiophene derivative with different substitution patterns.
Uniqueness
Methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate is unique due to the presence of both a furan and a thiophene ring, which can impart distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H11NO3S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
methyl 2-amino-4-(5-methylfuran-2-yl)thiophene-3-carboxylate |
InChI |
InChI=1S/C11H11NO3S/c1-6-3-4-8(15-6)7-5-16-10(12)9(7)11(13)14-2/h3-5H,12H2,1-2H3 |
InChI Key |
SJGKXHXANPHVPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=C2C(=O)OC)N |
Origin of Product |
United States |
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